molecular formula C8H6ClN3 B13872584 5-Chloro-2,6-naphthyridin-1-amine

5-Chloro-2,6-naphthyridin-1-amine

Cat. No.: B13872584
M. Wt: 179.60 g/mol
InChI Key: GSIVMNXMHKSFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2,6-naphthyridin-1-amine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,6-naphthyridin-1-amine typically involves the chlorination of 2,6-naphthyridine. One common method is the reaction of 2,6-naphthyridine with phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position . The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,6-naphthyridin-1-amine is unique due to the presence of the chlorine atom, which significantly influences its reactivity and biological activity. The chlorine atom enhances its ability to participate in substitution reactions and increases its binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

5-chloro-2,6-naphthyridin-1-amine

InChI

InChI=1S/C8H6ClN3/c9-7-5-1-4-12-8(10)6(5)2-3-11-7/h1-4H,(H2,10,12)

InChI Key

GSIVMNXMHKSFRS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=NC=C2)Cl)N

Origin of Product

United States

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